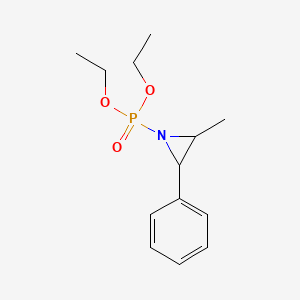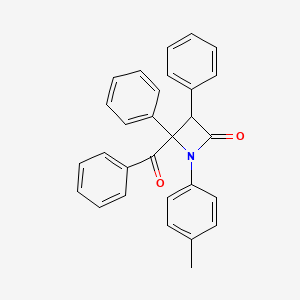![molecular formula C15H19NO5S B14429062 N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine CAS No. 83591-42-8](/img/structure/B14429062.png)
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylsulfanyl group attached to a methylpropanoyl moiety, which is further linked to the amino acid L-tyrosine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine typically involves multiple steps, starting with the preparation of the acetylsulfanyl intermediate. One common method involves the reaction of 3-mercapto-2-methylpropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)-2-methylpropanoic acid. This intermediate is then coupled with L-tyrosine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). Additionally, process optimization may involve the use of alternative coupling reagents and solvents to improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylsulfanyl group can be reduced to a thiol group using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The acetylsulfanyl group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); typically carried out in aqueous buffers at neutral or slightly basic pH.
Substitution: Amines, alcohols; typically carried out in organic solvents such as dichloromethane or dimethylformamide (DMF) with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: N-substituted derivatives
Scientific Research Applications
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to the presence of the tyrosine moiety.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for the synthesis of bioactive peptides and as a potential drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes. The tyrosine moiety can participate in phosphorylation and dephosphorylation reactions, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine can be compared with other similar compounds, such as:
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine: Similar structure but with an additional methylsulfanyl group, which may impart different chemical and biological properties.
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid:
(2S)-3-acetylsulfanyl-2-methylpropanoic acid: Lacks the tyrosine moiety, making it a simpler molecule with different chemical behavior.
Properties
CAS No. |
83591-42-8 |
|---|---|
Molecular Formula |
C15H19NO5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-9(8-22-10(2)17)14(19)16-13(15(20)21)7-11-3-5-12(18)6-4-11/h3-6,9,13,18H,7-8H2,1-2H3,(H,16,19)(H,20,21)/t9?,13-/m0/s1 |
InChI Key |
ZSDZCPMOBAOZJJ-NCWAPJAISA-N |
Isomeric SMILES |
CC(CSC(=O)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(CSC(=O)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


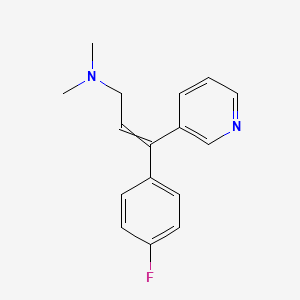
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

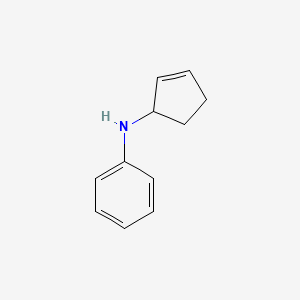

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
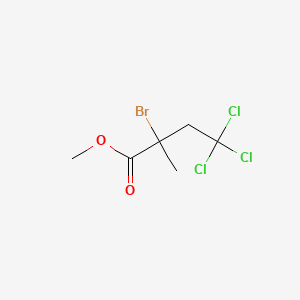
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
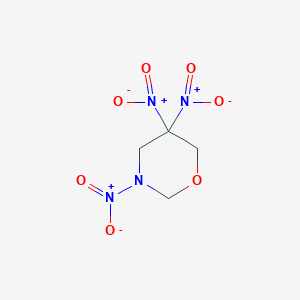
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
